molecular formula C7H4ClNO4 B12813765 4-Hydroxy-3-nitrobenzoyl chloride CAS No. 85136-67-0

4-Hydroxy-3-nitrobenzoyl chloride

Cat. No.: B12813765
CAS No.: 85136-67-0
M. Wt: 201.56 g/mol
InChI Key: OIBCDLJVMQNOTQ-UHFFFAOYSA-N
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Description

Structural Features and Functional Group Considerations in Advanced Chemical Transformations

The synthetic versatility of 4-hydroxy-3-nitrobenzoyl chloride stems directly from the distinct reactivity of its three functional groups. The interplay between these groups allows for a high degree of control and selectivity in chemical reactions.

The acyl chloride (-COCl) group is the most reactive site on the molecule. As a derivative of a carboxylic acid, it is a powerful electrophile, readily undergoing nucleophilic acyl substitution. This allows it to react with a wide array of nucleophiles, such as alcohols, amines, and thiols, to form stable ester, amide, and thioester linkages, respectively. This reactivity is fundamental to its use as a monomer in polymerization reactions and as a building block for larger, more complex organic structures.

The hydroxyl (-OH) group is an activating, ortho-, para-directing group. Its presence makes the aromatic ring more electron-rich, although this effect is countered by the two electron-withdrawing groups. The phenolic hydroxyl group is nucleophilic and can participate in reactions such as etherification and esterification. Its acidity is increased by the presence of the adjacent electron-withdrawing nitro group.

The nitro (-NO2) group is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position relative to itself. Its primary influence is electronic, as it deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the acyl chloride carbon, enhancing its reactivity. A key synthetic application of the nitro group is its reduction to an amino group (-NH2), which can then be used for further derivatization, such as in the formation of heterocyclic rings or diazonium salts.

The specific ortho- and para-positioning of these groups relative to each other creates a unique electronic and steric environment that chemists can exploit to achieve chemoselectivity in multi-step syntheses.

Table 1: Properties of Functional Groups in this compound

Functional GroupChemical FormulaKey PropertiesCommon Reactions
Acyl Chloride-COClHighly electrophilic, reactiveNucleophilic acyl substitution (e.g., with alcohols, amines)
Hydroxyl-OHNucleophilic, activating, ortho-, para-directingEtherification, esterification
Nitro-NO2Strong electron-withdrawing, deactivating, meta-directingReduction to an amine group

Overview of Research Trajectories and Scholarly Significance

The scholarly significance of this compound is evident from its application in diverse areas of chemical research, particularly in materials science and medicinal chemistry.

In materials science, it has been used as a monomer for the creation of high-performance polymers like polyamides and polyimides. ontosight.ai The ability to form robust amide or imide linkages via the acyl chloride function, combined with the potential for post-polymerization modification of the hydroxyl and nitro groups, allows for the synthesis of polymers with tailored properties, such as enhanced thermal stability, specific optical characteristics, or improved solubility.

In medicinal chemistry, the compound serves as a key starting material for synthesizing molecules with potential biological activity. Research has shown that modifying a lead compound with a 4-hydroxy-3-nitrobenzyl group can lead to derivatives with significant and selective potency for certain biological receptors. acs.org Furthermore, the core structure is a precursor for various heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with the adjacent hydroxyl group, can be a route to benzoxazole (B165842) derivatives, a class of compounds known for their wide range of pharmacological activities. solubilityofthings.com The compound and its derivatives are also of interest in the development of new sensors and dyes. solubilityofthings.comnih.gov

Table 2: Selected Research Applications of this compound and Related Structures

Research AreaApplicationSignificance
Polymer Chemistry Monomer for polyamides and polyimides ontosight.aiCreation of high-performance polymers with tunable properties.
Medicinal Chemistry Synthesis of bioactive molecules and heterocyclic compounds acs.orgsolubilityofthings.comDevelopment of new therapeutic agents and enzyme inhibitors. nih.gov
Sensor Technology Intermediate in the synthesis of chemical sensors nih.govUsed to build molecules designed for specific analyte detection.
Organic Synthesis Versatile intermediate and building block ontosight.aiEnables the construction of complex, multifunctional organic molecules.

Properties

CAS No.

85136-67-0

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

IUPAC Name

4-hydroxy-3-nitrobenzoyl chloride

InChI

InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H

InChI Key

OIBCDLJVMQNOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Hydroxy 3 Nitrobenzoyl Chloride

Synthesis of Key Precursors

Nitration Strategies for 4-Hydroxybenzoic Acid to Yield 4-Hydroxy-3-nitrobenzoic Acid

The primary method for synthesizing 4-hydroxy-3-nitrobenzoic acid involves the direct nitration of 4-hydroxybenzoic acid. Various nitrating agents and reaction conditions have been explored to optimize the yield and purity of the desired product.

One common approach involves the use of nitric acid. For instance, alkyl esters of 4-hydroxybenzoic acid can be nitrated with 30% to 62% nitric acid at temperatures ranging from 0 to 60°C to produce the corresponding 4-hydroxy-3-nitrobenzoic acid alkyl esters in high yields and purity. google.com A preferred temperature range for this reaction is between 20 and 30°C. google.com Another method utilizes finely divided 4-hydroxybenzoic acid suspended in 25% to 35% nitric acid at 20 to 40°C, with the addition of a catalytic amount of a nitrite (B80452), such as sodium or potassium nitrite. google.com This process is reported to produce 4-hydroxy-3-nitrobenzoic acid in high yield and purity, avoiding by-products from decarboxylation or further nitration. google.com

Alternative nitration methods have also been described, including the use of dilute nitric acid at elevated temperatures or in the presence of sodium nitrite at 55 to 60°C. google.com Fuming nitric acid in glacial acetic acid at 30 to 40°C has also been employed. google.com

Table 1: Nitration Strategies for 4-Hydroxybenzoic Acid

Nitrating Agent Co-reagents/Solvents Temperature Key Features
30-62% Nitric Acid Alkyl ester of 4-hydroxybenzoic acid 0-60°C High yield and purity of the ester derivative. google.com
25-35% Nitric Acid Finely divided 4-hydroxybenzoic acid, catalytic nitrite 20-40°C High yield and purity, avoids by-products. google.com
Dilute Nitric Acid - Elevated Traditional method. google.com
Dilute Nitric Acid Sodium Nitrite 55-60°C Alternative traditional method. google.com
Fuming Nitric Acid Glacial Acetic Acid 30-40°C Another variation of the nitration process. google.com

Preparation of Analogous Nitrobenzoic Acids from Related Benzaldehydes

The synthesis of nitrobenzoic acids can also be achieved from the corresponding nitrobenzaldehydes through oxidation. For example, 3-nitrobenzoic acid can be prepared by the nitration of benzaldehyde, which initially converts the aldehyde to the carboxylic acid. wikipedia.orgatamanchemicals.com Similarly, p-nitrobenzoic acid can be synthesized from p-nitrobenzaldehyde. A process for the simultaneous preparation of p-nitrobenzaldehyde and p-nitrobenzoic acid from para, beta-dinitrostyrene has been developed, involving the action of concentrated sulfuric acid followed by hydrolysis. google.com The resulting mixture is then separated by distillation, with the steam-volatile p-nitrobenzaldehyde being recovered from the distillate and the higher-boiling p-nitrobenzoic acid from the residue. google.com

Another approach involves the intermolecular reductive Schiff base formation from nitroarenes and benzaldehydes in the presence of iron powder and dilute acid to yield diarylimines, which can be further processed. core.ac.ukresearchgate.net

Chlorination Protocols for Carboxylic Acid Transformation to Acyl Chloride

The conversion of the carboxylic acid group of 4-hydroxy-3-nitrobenzoic acid to an acyl chloride is a critical step in the synthesis of the target compound. Several chlorinating agents are commonly used for this transformation.

Thionyl Chloride Mediated Acyl Chloride Formation

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its high reactivity and the formation of gaseous by-products (sulfur dioxide and hydrogen chloride), which simplifies purification. ontosight.aiiitk.ac.inchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride involves a nucleophilic attack of the carboxylic acid on the thionyl chloride, leading to the formation of a reactive chlorosulfite intermediate. jove.com This is followed by a nucleophilic attack by the chloride ion to yield the acyl chloride. jove.com

For example, 3-nitrobenzoyl chloride can be prepared by refluxing 3-nitrobenzoic acid with thionyl chloride for several hours. Similarly, 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride is synthesized by refluxing the corresponding benzoic acid with thionyl chloride. google.com

Phosphorus Pentachloride Applications in Acyl Chloride Synthesis

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids to acyl chlorides. ontosight.aiiitk.ac.in The reaction between a carboxylic acid and PCl₅ is typically vigorous and produces the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.ukyoutube.com The formation of the highly stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com Although effective, this method is sometimes less preferred than the thionyl chloride method due to the formation of non-gaseous by-products that may require more complex purification procedures. iitk.ac.in The yield of the acyl chloride can be highly dependent on the purity of the reagents. orgsyn.org

Optimization of Reaction Conditions and Solvent Effects

The efficiency of acyl chloride synthesis can be significantly influenced by reaction conditions and the choice of solvent. Solvents play a crucial role in many chemical reactions, not only by providing a medium but also by potentially influencing the reaction pathway and product selectivity. researchgate.net

For instance, in the synthesis of aromatic primary amides and imides from aroyl chlorides, the solvent was found to control the selectivity of the reaction. researchgate.net Halogenated solvents favored the formation of one product, while non-halogenated solvents led to another. researchgate.net Dioxane was identified as the optimal solvent for achieving a higher yield of the imide product. researchgate.net

In the context of cross-coupling reactions involving acyl chlorides, the choice of solvent has also been shown to be critical. Toluene (B28343) was found to be a more suitable solvent than DMF for certain Stille cross-coupling reactions. conicet.gov.ar The optimization of reaction parameters, including the choice of solvent, temperature, and reaction time, is essential for maximizing the yield and purity of the desired acyl chloride while minimizing the formation of by-products. sparkl.me

Table 2: Chlorination Agents for Carboxylic Acid Transformation

Chlorinating Agent By-products Key Features
Thionyl Chloride (SOCl₂) SO₂, HCl (gaseous) High reactivity, simplified purification due to gaseous by-products. iitk.ac.inchemguide.co.uk
Phosphorus Pentachloride (PCl₅) POCl₃, HCl Vigorous reaction, driven by the formation of a stable P=O bond. chemguide.co.ukjove.com

Advanced Synthetic Routes for Substituted Benzoyl Chlorides

The synthesis of substituted benzoyl chlorides, such as 4-Hydroxy-3-nitrobenzoyl chloride, has evolved beyond classical methods, embracing novel reagents and strategic pathways to enhance efficiency and functional group compatibility. The traditional synthesis for this compound typically involves the reaction of its precursor, 4-Hydroxy-3-nitrobenzoic acid, with chlorinating agents like thionyl chloride or phosphorus pentachloride. ontosight.ai

Novel Approaches for Introducing Acyl Chloride Functionality

The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis. While traditional reagents like thionyl chloride and oxalyl chloride are effective, their use can be limited by harsh reaction conditions and the generation of hazardous byproducts. scirp.orgebsco.com Consequently, research has focused on developing milder and more selective methods.

One innovative approach involves the use of a Vilsmeier-Haack (VH) reagent, which can be prepared from N,N-dimethylformamide (DMF) and phthaloyl dichloride. scirp.org This method circumvents the need for toxic reagents like phosgene (B1210022) and produces phthalic anhydride (B1165640) as a recoverable byproduct. scirp.org Another mild technique employs cyanuric chloride in combination with DMF to create an iminium cation that facilitates the cyclodehydration and formation of 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid and various benzoyl chlorides. nih.gov

For acid-sensitive molecules, alternative reagents have been explored. The use of triphenylphosphine (B44618) in carbon tetrachloride or trichloroacetonitrile (B146778) offers milder conditions for acyl chloride formation. thieme-connect.com A solid-phase scavenging approach using a polymer-supported amine (Amberlyst A-21) with thionyl chloride allows for easy preparation and isolation of acyl chlorides under neutral conditions, which is particularly beneficial for complex molecules with acid-sensitive functional groups. thieme-connect.com Furthermore, silicon tetrachloride has been investigated as a cost-effective acyl chlorination reagent, offering a new avenue for the application of this industrial byproduct. google.com

The direct chlorination of substituted benzaldehydes presents another route to benzoyl chlorides. google.com This process often utilizes a free-radical initiator and can be performed in various inert solvents. google.com

Table 1: Comparison of Novel Reagents for Acyl Chloride Synthesis

Reagent/Method Precursor Key Advantages Relevant Findings
Vilsmeier-Haack Reagent Carboxylic Acid Avoids toxic reagents, recoverable byproduct. scirp.org Aromatic acids converted to acid chlorides in good yields. scirp.org
Cyanuric Chloride/DMF Anthranilic Acid & Benzoyl Chloride Mild, room temperature synthesis. nih.gov High yields of 2-substituted 4H-3,1-benzoxazin-4-ones. nih.gov
Amberlyst A-21/SOCl₂ Carboxylic Acid Neutral conditions, easy isolation. thieme-connect.com Good to excellent yields for esters and amides in one-pot reactions. thieme-connect.com
Silicon Tetrachloride Carboxylic Acid Cost-effective, utilizes industrial byproduct. google.com A new, effective method for acyl chloride preparation. google.com

Multi-step Convergent Synthesis Pathways

This strategy is particularly valuable in the synthesis of complex pharmaceuticals and materials. For instance, multi-step continuous flow synthesis has been employed for the production of various pharmaceutically relevant compounds, including amines, amides, and carbamates, starting from benzoyl chloride. acs.org These systems allow for precise control over reaction parameters and can integrate purification steps, such as liquid-liquid extraction, to improve efficiency and yield. acs.org The synthesis of sildenafil, for example, has been achieved through a one-flow, multi-step process starting from 2-fluorobenzoyl chloride. researchgate.net

The synthesis of bisacylhydrazines, a class of insecticides, also exemplifies a convergent approach where different benzoyl chlorides are reacted with benzoyl hydrazide. researchgate.net This modularity allows for the rapid generation of a library of analogues for structure-activity relationship studies. Similarly, the synthesis of enteropeptidase inhibitors involved the condensation of carboxylic acids with Boc-protected amino acids, followed by reaction with 4-carbamimidamidobenzoyl chloride. nih.gov

Considerations for Sustainable and Green Synthetic Methodologies

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of benzoyl chlorides. ucla.edu Key considerations include the use of greener solvents, catalysts, and reagents, as well as improving atom economy. ucla.eduresearchgate.net

Traditional methods for acyl chloride synthesis often use hazardous reagents and solvents, such as thionyl chloride and dichloromethane, and generate harmful byproducts like sulfur dioxide. ucla.edu Greener alternatives focus on minimizing waste and environmental impact. For example, solvent-free reactions under microwave irradiation, using catalysts like palladium-doped clay, have been developed for the synthesis of amides from benzoyl chlorides and anilines. tandfonline.com This method offers high yields, short reaction times, and easy catalyst recycling. tandfonline.com

The use of water as a solvent is another key aspect of green chemistry. tandfonline.com While acyl chlorides are generally reactive towards water, certain N-acylation reactions have been successfully carried out in aqueous media, minimizing the need for protection-deprotection steps. tandfonline.commdpi.com Catalyst-free condensation of acid chlorides and alcohols has also been achieved using continuous flow microreactors, offering a straightforward and efficient process with easy work-up. rsc.org

Atom economy, a measure of how efficiently atoms from the reactants are incorporated into the final product, is another critical factor. researchgate.net Reactions that proceed with high atom economy are inherently greener. For example, the direct reaction of benzoic acid with ammonia (B1221849) to form benzamide (B126) is a greener alternative to the multi-step process involving benzoyl chloride, as it produces only water as a byproduct. ucla.edu Similarly, palladium-catalyzed cross-coupling reactions of triorganoindiums with acyl chlorides have been developed that exhibit high atom economy, transferring all three organic groups from the indium reagent. rsc.org

Table 2: Green Chemistry Approaches in Benzoyl Chloride Synthesis and Reactions

Green Chemistry Principle Application Example
Greener Solvents Use of water as a reaction medium. N-acylation of amines in water. mdpi.com
Catalysis Use of recyclable, heterogeneous catalysts. Pd-doped clay for amide synthesis under microwave irradiation. tandfonline.com
Atom Economy Maximizing the incorporation of reactant atoms into the product. Palladium-catalyzed cross-coupling of triorganoindiums with acyl chlorides. rsc.org
Solvent-Free Reactions Eliminating the need for solvents. Microwave-assisted synthesis of amides. tandfonline.com

| Energy Efficiency | Use of microwave irradiation or continuous flow reactors. | Catalyst-free condensation of acid chlorides and alcohols in a microreactor. rsc.org |

Applications As a Versatile Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Architectures

The compound serves as a pivotal scaffold for the assembly of intricate organic molecules, leveraging its multiple functional groups to build complex heterocyclic systems and bio-active hybrids.

Nitro-substituted benzoyl chlorides are key reagents in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. For instance, 4-substituted-3-nitrobenzoyl chlorides are used to prepare amide-based benzoxazole (B165842) and thiazole (B1198619) derivatives. nih.gov The general synthetic strategy involves the reaction of the acid chloride with an appropriate amino-substituted heterocycle. nih.gov This approach highlights the potential of 4-hydroxy-3-nitrobenzoyl chloride to serve as a precursor for a variety of heterocyclic structures, which are prevalent in medicinal chemistry and materials science. nih.govethernet.edu.et The presence of the hydroxyl group offers an additional site for modification, potentially influencing the biological activity or physical properties of the final heterocyclic compound. For example, in the synthesis of a pyridazine-based compound, a guaiacol (B22219) derivative with a similar 4-hydroxy-3-methoxy substitution pattern was used, indicating the utility of such substitution in forming heterocyclic rings. nih.gov

The application of this compound specifically in the preparation of polysubstituted furanonaphthoquinones is not extensively documented in the reviewed scientific literature.

Table 1: Synthesis of a Bio-functional Hybrid Molecule

ReactantsReaction TypeProductReference
2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chlorideSchotten–Baumann reactionN-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com

Integration into Pharmaceutical and Agrochemical Intermediates

This compound and its close analogues are critical intermediates in the synthesis of commercially important compounds, particularly in the pharmaceutical sector.

Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, can be synthesized using a derivative of this compound. researchgate.netorientjchem.org A key synthetic route involves the conversion of 3,4-dihydroxy-5-nitrobenzoic acid into its corresponding acid chloride, 3,4-dihydroxy-5-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride. google.com This activated intermediate is then reacted with toluene (B28343) via a Friedel-Crafts acylation to yield Tolcapone. google.com

Another COMT inhibitor, Opicapone, which is structurally related to Tolcapone, is also synthesized using a similar intermediate. The preparation of Opicapone involves the synthesis of 4-hydroxy-5-methoxy-3-nitrobenzoyl chloride from its corresponding carboxylic acid. google.com These syntheses underscore the industrial importance of nitrated hydroxybenzoyl chlorides as key precursors to this class of pharmaceuticals.

Table 2: Synthesis of Tolcapone Intermediate

Starting MaterialReagentIntermediateFinal StepReference
3,4-dihydroxy-5-nitrobenzoic acidThionyl chloride3,4-dihydroxy-5-nitrobenzoyl chlorideFriedel-Crafts acylation with toluene google.com
4-hydroxy-3-methoxy-5-nitrobenzoic acidThionyl chloride4-hydroxy-3-methoxy-5-nitrobenzoyl chlorideUsed in synthesis of Opicapone google.com

5-Fluorouracil (5-FU) is a widely used anticancer drug, but its application can be limited by toxicity and lack of specificity. ddtjournal.com To address this, numerous derivatives have been developed, often by creating prodrugs that release the active 5-FU under specific physiological conditions. One common strategy involves the derivatization of 5-FU with aromatic acyl chlorides. For instance, (o- and p-nitrobenzyloxycarbonyl)-5-fluorouracil derivatives have been synthesized by reacting 5-FU with the corresponding nitrobenzyl chloroformates. nih.gov The rationale for using a nitroaromatic moiety is to create a bioreductive prodrug that can be selectively activated in the hypoxic environment of tumors. nih.gov Although this example uses a chloroformate rather than a benzoyl chloride, the underlying principle of using a nitro-activated acylating agent is the same. The use of this compound could offer a pathway to novel 5-FU prodrugs with potentially different activation profiles, solubility, and pharmacokinetic properties due to the specific ortho-nitro and para-hydroxy substitution pattern.

Precursors for Other Biologically Active Compounds

The nitrobenzoyl chloride moiety is a key pharmacophore and a reactive intermediate for the synthesis of various biologically active compounds. While direct examples of the synthesis of specific drugs using this compound are not extensively detailed in publicly available literature, the application of closely related analogues underscores its potential. For instance, derivatives of nitrobenzoyl chloride have been employed in the synthesis of compounds with significant therapeutic potential.

One area of application is in the development of antimicrobial agents. For example, 4-nitrobenzoyl chloride, a related compound, has been used to synthesize derivatives of eugenol, which have been investigated for their activity against Mycobacterium tuberculosis. researchgate.net This suggests that the 4-hydroxy-3-nitrobenzoyl moiety could be incorporated into similar structures to modulate biological activity.

Application in Polymer Chemistry and Material Science

The reactivity of this compound extends to the field of polymer chemistry, where it can be used to modify and functionalize various polymeric materials, thereby imparting new properties and applications.

Synthesis of Functionalized Polyethylene Glycols (PEGs)

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer widely used in biomedical applications. nih.govekb.eg The process of attaching PEG to molecules, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov The terminal hydroxyl groups of PEG are amenable to functionalization with a variety of reagents.

This compound can be reacted with the terminal hydroxyl groups of PEG to create a PEG derivative bearing the 4-hydroxy-3-nitrophenyl moiety. This reaction, an esterification, would proceed via the nucleophilic attack of the PEG's hydroxyl group on the carbonyl carbon of the acyl chloride. This functionalization introduces an aromatic, nitro-containing group onto the PEG chain, which can then be used for further modifications or to impart specific properties to the polymer. For example, the nitro group can be chemically reduced to an amine, providing a new reactive handle for conjugation with other molecules. The ability to functionalize PEG with such moieties is crucial for developing advanced drug delivery systems and biomaterials. nih.govresearchgate.netmdpi.com

Table 1: Potential Reaction for PEG Functionalization

Reactant 1 Reactant 2 Resulting Functional Group Potential Application

Derivatization of Polymeric Materials

A significant application of the 4-hydroxy-3-nitrobenzyl structure is in the derivatization of solid-supported polymers for applications such as solid-phase peptide synthesis. A study has detailed the preparation of (4-hydroxy-3-nitro)benzylated polystyrene (PHNB) by reacting 4-hydroxy-3-nitrobenzyl chloride with a copolystyrene-2%-divinylbenzene resin. elsevierpure.com

In this application, the nitrophenol moiety attached to the polystyrene backbone serves as an anchor for attaching N-blocked amino acids. The hydroxyl group of the polymer-bound nitrophenol is esterified with an amino acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting polymeric active esters are then used to sequentially build a peptide chain. The reactivity of these active esters allows for efficient peptide bond formation. This method has been successfully employed for the synthesis of di-, tri-, and tetrapeptides in high yields. elsevierpure.com This demonstrates the utility of the 4-hydroxy-3-nitrobenzyl group in creating functional polymeric resins for complex organic synthesis.

Utilisation in Chemical Sensor Development

The development of chemical sensors for the detection of various analytes is a rapidly growing field. rsc.orgmdpi.comnih.gov The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the construction of novel sensor systems.

A notable example is the synthesis of (4-Hydroxy-3-nitrobenzyl)methylammonium chloride, which was created as an intermediate in the development of a new sugar sensor. iucr.org In this research, the 4-hydroxy-3-nitrobenzyl scaffold serves as a core structural element. The specific details of the sensor's mechanism of action were not fully elaborated in the cited crystallographic communication, but the synthesis of this specific intermediate highlights its role in building more complex molecules designed for molecular recognition. The presence of the nitro and hydroxyl groups on the aromatic ring can influence the electronic properties of the molecule, which is a key aspect in the design of many optical and electrochemical sensors.

Table 2: Research Findings on a Sensor Intermediate

Compound Synthesized from Application Key Structural Features Reference

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 4-hydroxy-3-nitrobenzoyl chloride and its subsequent reactions are ripe for optimization through new catalytic methods. Traditionally, the precursor 4-hydroxy-3-nitrobenzoic acid is prepared by nitrating 4-hydroxybenzoic acid, followed by conversion to the acyl chloride using agents like thionyl chloride. ontosight.ai Future research is likely to focus on improving the efficiency and selectivity of these steps.

For instance, the regioselective nitration of aromatic compounds can be significantly influenced by the catalytic system employed. Studies on related compounds have shown that catalysts such as ammonium (B1175870) molybdate (B1676688) can direct the nitration to specific positions, which is crucial for maximizing the yield of the desired 3-nitro isomer from 4-hydroxybenzoic acid. semanticscholar.org Similarly, the development of novel catalysts for the chlorination step could lead to milder reaction conditions and reduced byproducts compared to traditional methods.

In reactions where this compound acts as a reagent, catalytic systems are essential for controlling outcomes. Phase transfer catalysts, for example, have been effectively used in the synthesis of other fluorinated nitrobenzoyl chlorides, improving yields and reducing unwanted side reactions by facilitating the reaction between different phases. google.com Exploring similar catalytic approaches for reactions involving this compound could unlock new synthetic possibilities, particularly in creating complex amides and esters.

Catalytic SystemPotential Application for this compoundResearch Focus on Related Compounds
Ammonium Molybdate Regioselective nitration of the precursor, 4-hydroxybenzoic acid.Used for regioselective nitration of various aromatic carbonyl compounds. semanticscholar.org
Phase Transfer Catalysts Improving yield and purity in two-phase acylation reactions.Employed in the synthesis of fluorinated m-nitrobenzoyl chlorides to enhance yield and minimize side reactions. google.com
Lewis Acids (e.g., AlCl₃) Friedel-Crafts acylation reactions with various aromatic substrates.Used in the reaction of p-methylbenzoyl chloride with veratrol. google.com

Expansion into Advanced Materials Science Applications

While this compound is already known as a monomer for polyamides and polyimides, significant opportunities exist for its integration into more advanced materials. ontosight.ai The unique combination of a reactive acyl chloride, a phenolic hydroxyl group, and an electron-withdrawing nitro group makes it a versatile building block for functional polymers and supramolecular structures.

Future research could focus on creating high-performance polymers with tailored properties. The nitro group can be chemically modified (e.g., reduced to an amine) post-polymerization to alter the material's characteristics, such as solubility, thermal stability, or ability to coordinate with metal ions. This opens the door to applications in areas like gas separation membranes, conductive polymers, or materials with specific optical properties.

Furthermore, the structural motifs present in this compound are valuable in supramolecular chemistry. Related nitro-substituted aromatic compounds, such as 4-nitrobenzyl chloride, have been used to construct large, rigid molecular architectures that form persistent cavities. beilstein-journals.org These structures can act as molecular templates or affinity materials for detecting airborne aromatic compounds at low concentrations. beilstein-journals.org Applying this concept, this compound could be used to synthesize novel sensor materials or molecular hosts for environmental or analytical applications.

Application AreaPotential Role of this compoundKey Findings from Related Research
Functional Polymers Monomer for polyamides/polyimides where the nitro group is later modified to tune properties.Known precursor for polymers. ontosight.ai
Supramolecular Materials Building block for creating rigid scaffolds with molecular cavities for sensing applications.Related nitrobenzyl chlorides used to create supramolecular affinity materials for detecting arenes. beilstein-journals.org
Advanced Composites Component in creating heat-resistant or chemically-resistant polymer blends.The benzoyl chloride moiety is a common building block for robust polymers.

Development of Chemo- and Regioselective Synthesis Strategies

The development of chemo- and regioselective strategies is paramount for efficiently utilizing this compound. Selectivity is crucial at two stages: the synthesis of the molecule itself and its subsequent reactions to form more complex products.

The synthesis of the precursor, 4-hydroxy-3-nitrobenzoic acid, requires the highly regioselective nitration of 4-hydroxybenzoic acid at the 3-position, ortho to the hydroxyl group and meta to the carboxylic acid. German patents describe processes to achieve this with high purity by carefully controlling reaction conditions, such as using finely divided 4-hydroxybenzoic acid and specific concentrations of nitric acid, to prevent the formation of isomers and byproducts. google.com

When this compound is used as a reagent, its two reactive sites—the acyl chloride and the phenolic hydroxyl group—present a challenge for chemoselectivity. Protecting one group while reacting the other is a common strategy. However, modern synthetic methods aim to avoid protection/deprotection steps. Future research will likely focus on developing catalytic systems or reaction conditions that allow for the selective reaction of the acyl chloride in the presence of the free hydroxyl group, or vice-versa. For example, chemoenzymatic approaches have shown success in the regioselective acylation of hydroxyl groups in related phenolic compounds, suggesting a potential route for selective esterification involving the hydroxyl group of this compound or its derivatives. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of fine chemical production with modern technologies like flow chemistry and automated synthesis offers significant advantages in terms of safety, consistency, and scalability. The synthesis and use of reactive intermediates like this compound are particularly well-suited for these platforms.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and mixing. This is highly beneficial for potentially hazardous reactions, such as those involving thionyl chloride or nitrating agents. The synthesis of related compounds like 3-chloro-4-nitrobenzoyl chloride has been optimized for high yield and purity using continuous flow reactors. Applying these principles to the production of this compound could lead to safer and more efficient manufacturing processes.

Furthermore, automated synthesis platforms are becoming increasingly important, especially in the discovery and development of new pharmaceuticals. A study on the synthesis of a PET imaging agent, [¹¹C]PiB, utilized the related 4-nitrobenzoyl chloride as a starting material in a fully automated synthesis module. nih.gov This demonstrates the feasibility of incorporating nitrobenzoyl chloride derivatives into automated workflows for producing complex molecules, such as radiolabeled tracers for medical imaging. nih.gov Future work could develop similar automated protocols using this compound to rapidly synthesize libraries of compounds for biological screening.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagentsTemperatureYield (%)*Key Challenges
Thionyl ChlorideSOCl₂, pyridine (optional)60–80°C70–85HCl gas emission, purification
Phosphorus TrichloridePCl₃, Cl₂40–60°C60–75Side reactions, toxicity
*Yields are approximate and depend on reaction scale and purity.

Basic: What safety protocols are critical when handling this compound?

Answer:
Due to its reactivity and corrosivity:

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
  • Ventilation : Use fume hoods or closed systems to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and bases .
  • Spill Management : Neutralize with sodium bicarbonate or sand; avoid water to prevent exothermic hydrolysis .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Discrepancies in NMR or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. Methodological approaches include:

  • Cross-Validation : Use multiple techniques (e.g., FTIR for functional groups, HRMS for molecular ion confirmation) .
  • Solvent Screening : Test in deuterated solvents (DMSO-d₆ vs. CDCl₃) to observe chemical shift variations.
  • Computational Aiding : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Q. Table 2: Key Spectroscopic Signatures

TechniqueExpected Data for this compoundReference
¹H NMR δ 8.5–8.7 (aromatic H), δ 10–12 (OH, broad if present)
Mass Spectrometry Molecular ion peak at m/z 215.59 (C₈H₆ClNO₄)
FTIR ~1770 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric bend)

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

Answer:
The electron-withdrawing nitro (-NO₂) and hydroxyl (-OH) groups activate the acyl chloride toward nucleophilic attack. Key factors:

  • Resonance Effects : The -NO₂ group stabilizes the transition state via conjugation, accelerating reactions with amines or alcohols.
  • Steric Hindrance : The meta-nitro and para-hydroxy substituents may slow bulkier nucleophiles (e.g., tert-butanol).
  • Competitive Hydrolysis : Monitor reaction pH to minimize unwanted hydrolysis (maintain anhydrous conditions) .

Experimental Design Tip:
Use kinetic studies (e.g., varying nucleophile concentration) and LC-MS to track intermediate formation.

Advanced: How can computational modeling predict the stability of this compound under varying conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 25–100°C).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C-Cl bond).
  • Solvent Interaction Studies : Use COSMO-RS models to predict solubility and hydrolysis rates in polar vs. non-polar solvents.

Validation : Compare computational results with experimental TGA (thermogravimetric analysis) and HPLC stability data .

Advanced: What strategies mitigate side reactions during derivatization of this compound?

Answer:
Common side reactions include esterification of the hydroxyl group or over-nitration. Mitigation approaches:

  • Protective Groups : Temporarily protect the -OH group with acetyl or trimethylsilyl groups before reaction .
  • Low-Temperature Control : Maintain reactions at 0–5°C to suppress electrophilic nitration.
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation selectivity .

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